Benzenesulfonamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3,4-trimethoxy-
Description
Benzenesulfonamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3,4-trimethoxy- (hereafter referred to as the target compound) is a substituted benzenesulfonamide derivative featuring a pyrrolidinylmethylamine side chain and three methoxy groups at positions 2, 3, and 4 of the benzene ring.
Properties
CAS No. |
103595-50-2 |
|---|---|
Molecular Formula |
C16H26N2O5S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3,4-trimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H26N2O5S/c1-5-18-10-6-7-12(18)11-17-24(19,20)14-9-8-13(21-2)15(22-3)16(14)23-4/h8-9,12,17H,5-7,10-11H2,1-4H3 |
InChI Key |
YPTIAZZKEKAPOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNS(=O)(=O)C2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide typically involves the reaction of 2,3,4-trimethoxybenzenesulfonyl chloride with N-((1-ethylpyrrolidin-2-yl)methyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3,4-trimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
(a) [11C]Raclopride
- Structure : (2S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-[11C]methoxybenzamide .
- Key Differences :
- Replaces the sulfonamide group with a benzamide backbone.
- Contains a 3,5-dichloro substitution on the benzene ring instead of trimethoxy groups.
- Retains the 1-ethyl-2-pyrrolidinylmethyl side chain.
- Functional Impact : The dichloro substitution enhances D-2 receptor affinity, while the hydroxyl group at position 6 reduces lipophilicity compared to the target compound’s fully substituted methoxy groups .
(b) [125I]Epidepride
- Structure : (S)-N-((1-allyl-2-pyrrolidinyl)methyl)-5-(3-iodopropyl)-2-methoxybenzamide .
- Key Differences :
- Features a benzamide core with a single methoxy group at position 2.
- Contains an allyl-substituted pyrrolidinylmethyl side chain and a radioiodinated propyl group.
- Functional Impact: Epidepride exhibits subnanomolar affinity for D-2 receptors (Kd = 20–30 pM in the presence of sodium) but also binds α-2 adrenergic receptors at lower affinity (Kd ≈ 2 nM) . The target compound’s trimethoxy substitutions may reduce off-target interactions with α-2 receptors due to steric hindrance.
(c) Benzamide, N-(3-methyl-2-pyridyl)-3,4,5-trimethoxy
- Structure : C16H18N2O4 with a pyridylmethyl substituent .
- Key Differences :
- Replaces the pyrrolidinylmethyl group with a pyridylmethyl moiety.
- Lacks the sulfonamide group.
- Functional Impact : The pyridyl group may enhance solubility but reduce blood-brain barrier permeability compared to the target compound’s pyrrolidinylmethyl side chain.
Pharmacological and Binding Profiles
*Sodium sensitivity is hypothesized based on structural similarity to epidepride, which shows a 10–20-fold reduction in D-2 affinity in sodium-free conditions .
Key Research Findings
Sodium-Dependent Binding: Epidepride’s biphasic dissociation kinetics in sodium-containing buffers suggest ligand-induced receptor isomerization, a phenomenon that may extend to the target compound due to shared structural motifs .
Sulfonamide vs. Benzamide : Sulfonamide derivatives generally exhibit higher metabolic stability than benzamides, which could enhance the target compound’s utility in vivo .
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. The compound Benzenesulfonamide, N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3,4-trimethoxy- is characterized by a unique structural configuration that includes a benzene ring substituted with methoxy groups and a pyrrolidine moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
1. Inhibition of Carbonic Anhydrases
Research indicates that benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), which are crucial enzymes involved in physiological processes such as respiration and acid-base balance. For instance, specific derivatives exhibit high inhibitory potency against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, suggesting potential applications in cancer therapy due to their ability to inhibit tumor growth by disrupting the pH regulation within the tumor microenvironment .
2. Antimicrobial Activity
Benzenesulfonamide derivatives have demonstrated significant antimicrobial properties against various bacterial strains. In studies evaluating their efficacy, certain compounds showed minimal inhibitory concentrations (MIC) as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus, indicating their potential as antibacterial agents . This broad-spectrum activity underscores the therapeutic relevance of these compounds in treating infections.
3. Cardiovascular Effects
A study utilizing an isolated rat heart model assessed the effects of benzenesulfonamide derivatives on coronary resistance and perfusion pressure. Results indicated that certain derivatives significantly decreased coronary resistance compared to controls, suggesting a beneficial impact on cardiovascular function . The interaction of these compounds with calcium channels further supports their role in modulating cardiac activity.
Case Study: Evaluation of Anti-inflammatory and Antioxidant Activities
In a study focusing on the anti-inflammatory properties of benzenesulfonamide derivatives, compounds were synthesized and evaluated for their effects on carrageenan-induced edema in rats. Notably, some derivatives inhibited edema by over 90% after three hours of administration . This finding highlights the potential of these compounds in managing inflammatory conditions.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
